molecular formula C23H26N6O5 B2585630 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1021061-93-7

2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2585630
CAS No.: 1021061-93-7
M. Wt: 466.498
InChI Key: IHCKLVHEUFSDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N6O5 and its molecular weight is 466.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging

The compound's derivatives have been explored for radiosynthesis, notably in the development of selective radioligands for imaging translocator proteins with PET. This application is crucial for neuroimaging and understanding neuroinflammation and other pathological conditions (Dollé et al., 2008).

Antitumor and Anticancer Activities

Several derivatives have shown antitumor activities and in vitro cytotoxic activity against cancer cell lines. These findings highlight the compound's potential in cancer research, offering pathways to develop new anticancer agents (Xiong Jing, 2011); (Al-Sanea et al., 2020).

Dual Cytokine Regulation

Research indicates the compound's derivatives can modulate cytokine production, offering protective effects against endotoxin-induced shock. This suggests potential applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Antiviral Activities

Some derivatives exhibit antiviral activities against hepatitis B virus, indicating their potential in antiviral therapy and research (El‐Sayed et al., 2009).

Synthesis and Evaluation of Derivatives

The compound's framework has been used to synthesize new amides with anticonvulsant activity, suggesting its versatility in creating therapeutic agents for neurological conditions (Obniska et al., 2015). Additionally, novel derivatives have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, demonstrating the compound's broad applicational scope (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5/c1-15(30)27-10-12-28(13-11-27)17-8-9-24-21-20(17)22(32)29(23(33)26(21)2)14-19(31)25-16-6-4-5-7-18(16)34-3/h4-9H,10-14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCKLVHEUFSDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.